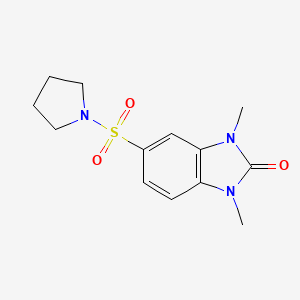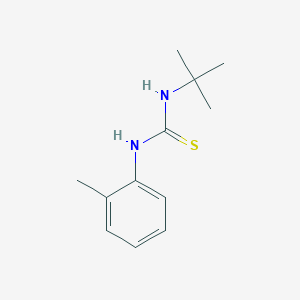
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as BMTB, is a chemical compound that has been studied for its potential use in various scientific research applications. BMTB is a member of the thiadiazole family of compounds, which have been found to exhibit a range of biological activities. In
作用機序
The exact mechanism of action of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to act as an inhibitor of CK2. By inhibiting CK2, 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may be able to disrupt cellular processes that rely on CK2 activity, such as cell growth and proliferation. 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may also induce cell death through apoptosis, a programmed cell death process that is often dysregulated in cancer cells.
Biochemical and physiological effects:
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis, and inhibition of cancer cell growth. 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study as a potential anticancer agent.
実験室実験の利点と制限
One advantage of using 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to target specific pathways or processes.
将来の方向性
There are several future directions for the study of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives with improved potency and selectivity for CK2 inhibition. Another area of interest is the study of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in combination with other anticancer agents to determine if it has synergistic effects. Additionally, further studies are needed to determine the exact mechanism of action of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and its potential use in other scientific research applications beyond cancer treatment.
合成法
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with benzoyl chloride, followed by the reaction of the resulting benzoyl derivative with 3-aminobenzamide. The final product is obtained through purification and characterization.
科学的研究の応用
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential use in various scientific research applications, including as an inhibitor of the protein kinase CK2 and as a potential anticancer agent. CK2 is a protein kinase that is involved in many cellular processes, including cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic benefits in cancer treatment. 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has also been found to exhibit anticancer activity in vitro and in vivo, making it a promising candidate for further study.
特性
IUPAC Name |
3-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-11-20-21-17(24-11)19-16(23)13-8-5-9-14(10-13)18-15(22)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHADDOBJLABPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)



![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)
![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

